3,3,3-Trifluoropropane-1-sulfonyl fluoride
Description
Evolution and Significance of Fluorinated Organic Compounds in Advanced Chemical Synthesis
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research, fundamentally altering the properties of parent compounds. The unique characteristics of the fluorine atom—namely its high electronegativity, small size, and the formidable strength of the carbon-fluorine bond—bestow significant changes upon the electronic and steric nature of a molecule. These modifications influence reactivity, metabolic stability, and biological activity. A key example is the trifluoromethyl group (-CF3), which is one of the most vital fluorine-containing moieties in the pharmaceutical and agrochemical industries. rsc.org
The inclusion of a trifluoromethyl group can profoundly affect a compound's lipophilicity, solubility, stability, and molecular conformation. hovione.com It is frequently employed as a bioisostere, often replacing a methyl or chloro group to fine-tune the electronic and steric properties of a potential drug candidate or to shield a reactive site from metabolic oxidation. wikipedia.org This strategic substitution can enhance binding affinity to therapeutic targets, improve membrane permeability, and increase the metabolic stability of drug candidates, leading to a longer half-life. mdpi.comnih.gov Consequently, the development of novel reagents and methods for introducing the trifluoromethyl group into organic compounds remains an area of intensive research. rsc.org
The Unique Role of Sulfonyl Fluorides in Chemical Methodologies and Material Science
Sulfonyl fluorides have garnered significant attention for their distinct balance of stability and reactivity. This has established them as privileged electrophiles in various scientific domains, from chemical biology to materials science. researchgate.net Their utility was significantly amplified by the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a next-generation click reaction that is reliable, modular, and often proceeds under metal-free conditions. rsc.orgnih.gov SuFEx reactions involve the exchange between sulfonyl fluorides and a variety of nucleophiles, creating robust chemical linkages with high efficiency and selectivity. researchgate.net
This versatile reactivity has positioned sulfonyl fluorides as powerful tools in nearly all areas of modern chemistry. rsc.org In drug discovery and chemical biology, they are used to create covalent probes for identifying and engaging specific amino acid residues in proteins. researchgate.net In materials science, the SuFEx reaction provides a powerful method for the rapid and reliable assembly of functional polymers and surface coatings. researchgate.net The ability to precisely and efficiently connect molecular building blocks makes sulfonyl fluorides indispensable for constructing complex, high-molecular-weight materials. researchgate.netrsc.org
Conceptual Framework of 3,3,3-Trifluoropropane-1-sulfonyl Fluoride within Organofluorine Chemistry
Within the expansive field of organofluorine chemistry, this compound emerges as a specialized and valuable chemical building block. It synergistically combines the influential trifluoromethyl group with the versatile sulfonyl fluoride functional group. The presence of the electron-withdrawing trifluoromethyl group, separated by a short alkyl chain, modulates the reactivity of the sulfonyl fluoride, making the molecule a unique reagent for synthesis.
This compound serves as a vehicle for introducing the entire 3,3,3-trifluoropropylsulfonyl moiety into target molecules. Such fluorine-containing building blocks are crucial for diversity-oriented synthesis, allowing chemists to systematically create libraries of novel compounds with potentially enhanced properties. nih.gov The incorporation of the 3,3,3-trifluoropropyl group via this reagent can impart the beneficial attributes of the trifluoromethyl group—such as increased lipophilicity and metabolic stability—while the sulfonyl fluoride handle provides a reliable reactive site for covalent bond formation under SuFEx conditions. This dual functionality makes this compound a strategic tool for developing new pharmaceuticals, agrochemicals, and advanced functional materials.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1349718-83-7 | oakwoodchemical.com |
| Molecular Formula | C₃H₄F₄O₂S | oakwoodchemical.com |
| Molecular Weight | 180.12 g/mol | oakwoodchemical.com |
| MDL Number | MFCD20233269 | oakwoodchemical.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoropropane-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4O2S/c4-3(5,6)1-2-10(7,8)9/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPHCWRJVYUNST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255850 | |
| Record name | 1-Propanesulfonyl fluoride, 3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349718-83-7 | |
| Record name | 1-Propanesulfonyl fluoride, 3,3,3-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonyl fluoride, 3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 3,3,3 Trifluoropropane 1 Sulfonyl Fluoride
Precursor-Based Synthetic Routes
Precursor-based methods are foundational in the synthesis of 3,3,3-Trifluoropropane-1-sulfonyl fluoride (B91410), primarily relying on the transformation of readily available starting materials.
Halogen Exchange Reactions from 3,3,3-Trifluoropropane-1-sulfonyl Chloride Precursors
The most conventional and straightforward method for the synthesis of alkyl sulfonyl fluorides is the halogen exchange (HALEX) reaction, starting from the corresponding sulfonyl chloride. acs.org This method involves the substitution of the chlorine atom in 3,3,3-Trifluoropropane-1-sulfonyl chloride with a fluorine atom.
The precursor, 3,3,3-Trifluoropropane-1-sulfonyl chloride, is a commercially available reagent. oakwoodchemical.comsigmaaldrich.com The synthesis typically involves reacting it with a fluoride salt. Common fluorinating agents for this transformation include potassium fluoride (KF) or potassium bifluoride (KHF₂). acs.org The reaction is generally carried out in a suitable solvent and may require heating to proceed to completion. The higher stability of the S-F bond compared to the S-Cl bond thermodynamically drives the reaction.
While specific conditions for the fluorination of 3,3,3-Trifluoropropane-1-sulfonyl chloride are not detailed in the provided results, general procedures for converting alkyl sulfonyl chlorides to sulfonyl fluorides are well-established. acs.orgnih.gov A one-pot protocol for converting sulfonates or sulfonic acids into sulfonyl fluorides has been developed, which proceeds via an in-situ generated sulfonyl chloride intermediate that is then subjected to fluorination. nih.govrsc.org
Table 1: Typical Reagents for Halogen Exchange in Sulfonyl Chloride Fluorination
| Fluoride Source | Common Catalyst/Additive | General Conditions | Reference |
|---|---|---|---|
| Potassium Fluoride (KF) | Phase-transfer catalyst (e.g., TBAB) | Acetonitrile, 60-80°C | acs.orgrsc.org |
| Potassium Bifluoride (KHF₂) | None typically required | Acetone/Water, Room Temp. to 60°C | acs.orgrsc.org |
This table presents generalized conditions based on literature for similar transformations.
Direct Sulfonylation and Fluorination Pathways from Propane (B168953) Derivatives
Direct methods aim to introduce the sulfonyl fluoride moiety onto a propane-based starting material that already contains the trifluoromethyl group. These routes are more convergent but can be more complex to execute. A potential starting material for such a synthesis is 3,3,3-trifluoropropene (B1201522).
One plausible strategy is the radical fluorosulfonylation of an alkene. nih.govrsc.org This involves the addition of a fluorosulfonyl radical (•SO₂F) across the double bond of 3,3,3-trifluoropropene. The anti-Markovnikov addition of the radical would yield the desired 3,3,3-Trifluoropropane-1-sulfonyl fluoride. The generation of the fluorosulfonyl radical can be achieved from various precursors, often involving photochemical or thermal initiation. nih.gov
Another approach could involve the insertion of sulfur dioxide (SO₂) into a C-F or C-H bond of a suitable trifluoropropane derivative, followed by fluorination. However, the activation of strong C-F bonds presents a significant challenge. mdpi.com More commonly, SO₂ insertion reactions are mediated by transition metals or proceed through radical pathways. acs.org For instance, an iron-catalyzed fluorosulfonylation of alkenes has been demonstrated using sodium dithionite (B78146) (Na₂S₂O₄) as both an SO₂ source and a reductant, and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. acs.org This method achieves the formation of C-C, C-S, and C-F bonds in a single step. acs.org
Modern Catalytic Strategies for Sulfonyl Fluoride Formation
Recent advances in catalysis have provided powerful new tools for the synthesis of alkylsulfonyl fluorides, offering milder reaction conditions, broader substrate scope, and improved efficiency over traditional methods. merckmillipore.com
Photoredox-Catalyzed Syntheses of Alkylsulfonyl Fluorides
Photoredox catalysis has emerged as a potent strategy for generating radicals under mild conditions, enabling the synthesis of alkylsulfonyl fluorides. merckmillipore.com These reactions typically utilize a photocatalyst, such as an iridium or ruthenium complex, which, upon irradiation with visible light, can initiate a single-electron transfer (SET) process. nih.govresearchgate.net
One common pathway involves the photoredox-catalyzed generation of an alkyl radical from a suitable precursor (e.g., an alkyl carboxylic acid, silicate, or trifluoroborate). This radical is then trapped by a sulfur dioxide surrogate, like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to form a sulfonyl radical. Subsequent fluorination of this sulfonyl radical with a fluorine source such as N-fluorobenzenesulfonimide (NFSI) yields the final alkylsulfonyl fluoride. nih.gov Alternatively, a fluorosulfonyl radical can be generated from a precursor and added to an alkene. nih.govrsc.org A recently developed bench-stable fluorosulfonyl radical precursor enables the radical fluorosulfonylation of olefins via photoredox catalysis. nih.gov
Table 2: Components in Photoredox-Catalyzed Alkylsulfonyl Fluoride Synthesis
| Component | Function | Example | Reference |
|---|---|---|---|
| Photocatalyst | Light-induced single-electron transfer | fac-Ir(ppy)₃ | nih.gov |
| Radical Precursor | Source of the alkyl group | Alkyl carboxylic acids, Alkenes | nih.govmerckmillipore.com |
| SO₂ Source | Provides the sulfonyl group | DABSO, Na₂S₂O₄ | acs.orgacs.org |
Electrocatalytic Approaches in C-S Bond Formation
Electrocatalysis offers an alternative method for generating the reactive intermediates required for C-S bond formation under mild and reagent-free conditions. merckmillipore.com The synthesis of sulfonyl fluorides can be achieved through the electrochemical oxidative coupling of thiols and a fluoride source. nih.gov In this process, an anodic oxidation of a thiol generates a thiyl radical, which can then react with a sulfur dioxide surrogate and a fluoride source to build the sulfonyl fluoride structure. This approach avoids the use of stoichiometric chemical oxidants, making it a more sustainable method.
Transition-Metal-Mediated Methods for Alkylsulfonyl Fluoride Scaffolds (e.g., Palladium, Copper, Nickel Catalysis)
Transition-metal catalysis provides a versatile platform for the synthesis of sulfonyl fluorides by enabling the formation of C-S bonds through various cross-coupling strategies. acs.orgbeilstein-journals.orgnih.gov
Palladium Catalysis : Palladium catalysts are widely used for cross-coupling reactions. nih.govresearchgate.net Methods have been developed for the Pd-catalyzed synthesis of aryl sulfonyl fluorides from aryl bromides or triflates, often using a sulfur dioxide surrogate like DABSO and a fluoride source. acs.org While primarily developed for aryl systems, the underlying principles of oxidative addition, SO₂ insertion, and reductive elimination can potentially be adapted for alkyl substrates. acs.orgresearchgate.net
Copper Catalysis : Copper catalysts, being more economical than palladium, are attractive for these transformations. beilstein-journals.orgnih.gov Copper-catalyzed methods have been developed for the hydro-defluorination of fluoroaromatics, demonstrating copper's ability to mediate transformations involving fluorine. mdpi.com Copper-catalyzed borylation of difluoropropenes has also been reported, showcasing its utility in manipulating fluorinated building blocks. researchgate.net
Nickel Catalysis : Nickel catalysts have shown promise in C-S bond formation and the activation of sulfonyl fluorides. chemrxiv.org Research into the reactivity of Ni(0) complexes with sulfonyl fluorides indicates that oxidative addition can occur at either the S-F or the S-C bond, opening up pathways for novel synthetic transformations. chemrxiv.org
Iron Catalysis : Iron, an abundant and non-toxic metal, is an increasingly popular choice for catalysis. A notable development is the iron-catalyzed fluorosulfonylation of alkenes, which constructs lactam-functionalized alkyl sulfonyl fluorides via an SO₂ insertion mechanism. acs.org This reaction demonstrates the potential of earth-abundant metals in synthesizing complex sulfonyl fluoride structures. acs.org
Table 3: Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₃H₄F₄O₂S |
| 3,3,3-Trifluoropropane-1-sulfonyl chloride | C₃H₄ClF₃O₂S |
| Potassium Fluoride | KF |
| Potassium Bifluoride | KHF₂ |
| 3,3,3-Trifluoropropene | C₃H₃F₃ |
| Sulfur Dioxide | SO₂ |
| Sodium Dithionite | Na₂S₂O₄ |
| N-Fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₂S |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | C₆H₁₂N₂ |
| DABSO | C₆H₁₂N₂·2(SO₂) |
| Palladium | Pd |
| Copper | Cu |
| Nickel | Ni |
| Iron | Fe |
| fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃) | C₃₃H₂₄IrN₃ |
| Thionyl Fluoride | SOF₂ |
Organocatalytic Protocols for Sulfonyl Fluoride Synthesis
The development of organocatalytic methods, which utilize small, metal-free organic molecules to accelerate chemical reactions, represents a significant advancement in chemical synthesis. sigmaaldrich.combenthamdirect.com These approaches offer alternatives to traditional metal-based catalysts, often providing milder reaction conditions and different selectivity profiles. While protocols for synthesizing arylsulfonyl fluorides are well-established, methods for preparing aliphatic sulfonyl fluorides, such as this compound, are a more recent area of focus. sigmaaldrich.com
Organocatalytic strategies for synthesizing aliphatic sulfonyl fluorides include photoredox catalysis and the use of N-heterocyclic carbenes (NHCs). sigmaaldrich.comchemrxiv.org For instance, photoredox organocatalysis can enable the synthesis of β-keto sulfonyl fluorides from vinyl acetates using a fluorosulfonyl radical source and an organic photocatalyst. researchgate.net Another approach involves the use of NHCs to catalyze Sulfur(VI) Fluoride Exchange (SuFEx) reactions. chemrxiv.org In a typical NHC-catalyzed process, the catalyst can activate a sulfonyl fluoride to react with various nucleophiles under silicon- and base-free conditions, expanding the modular construction of complex molecules. chemrxiv.org
While a direct organocatalytic synthesis for this compound is not prominently documented, a plausible route could involve the radical fluorosulfonylation of 3,3,3-trifluoropropene. This would likely involve an organophotocatalyst to generate a fluorosulfonyl radical, which would then add across the double bond of the alkene.
Table 1: Overview of Selected Organocatalytic Strategies for Sulfonyl Fluoride Synthesis
| Catalytic System | Precursor Type | Mechanism | Potential Applicability to Target Compound |
|---|---|---|---|
| Photoredox Organocatalysis | Alkenes, Vinyl Acetates | Generation of a fluorosulfonyl radical which adds to the substrate. researchgate.net | Direct addition to 3,3,3-trifluoropropene. |
| N-Heterocyclic Carbene (NHC) | Sulfonyl Fluorides + Nucleophiles | Nucleophilic catalysis activating the S-F bond for SuFEx reactions. chemrxiv.org | Further functionalization of pre-formed this compound. |
Advanced Synthetic Techniques: One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions are advanced synthetic strategies designed to improve efficiency by combining multiple reaction steps into a single procedure without isolating intermediates. This approach reduces solvent waste, purification steps, time, and cost. Several one-pot procedures have been developed for the synthesis of sulfonyl fluorides from various starting materials, including sulfonates, sulfonic acids, and thiols. acs.orgrsc.orgnih.gov
A notable one-pot method involves the conversion of sulfonic acids or their corresponding sodium sulfonates into sulfonyl fluorides. nih.gov This process typically involves an initial chlorination step using a reagent like cyanuric chloride, followed by a fluoride exchange using a fluoride source such as potassium bifluoride (KHF₂), all within the same reaction vessel. rsc.orgnih.gov Such a strategy could be directly applied to synthesize this compound starting from the readily available 3,3,3-trifluoropropane-1-sulfonic acid.
Another powerful technique is the electrochemical oxidative coupling of thiols with a simple fluoride source like potassium fluoride. acs.org This method avoids the need for pre-oxidized substrates or harsh chemical oxidants. A wide array of thiols, including those with diverse functional groups, can be converted into their corresponding sulfonyl fluorides in good yields. acs.org This suggests that 3,3,3-trifluoropropane-1-thiol (B2511448) could be a viable starting material for an electrochemical one-pot synthesis of the target compound.
Table 2: Comparison of Stepwise vs. One-Pot Synthesis for this compound
| Feature | Traditional Stepwise Synthesis | Hypothetical One-Pot Synthesis |
|---|---|---|
| Starting Material | 3,3,3-Trifluoropropane-1-sulfonic acid | 3,3,3-Trifluoropropane-1-sulfonic acid |
| Step 1 | Conversion to sulfonyl chloride (e.g., using SOCl₂) | Conversion to sulfonyl chloride intermediate (e.g., using cyanuric chloride). nih.gov |
| Isolation 1 | Isolation and purification of sulfonyl chloride | No isolation of intermediate. |
| Step 2 | Fluoride exchange (e.g., using KF) | In-situ fluoride exchange (e.g., adding KHF₂ to the same pot). nih.gov |
| Isolation 2 | Final product purification | Final product purification. |
| Advantages | Well-defined, traditional method. | Reduced solvent use, fewer handling steps, higher time efficiency. |
| Disadvantages | Multiple workups, potential loss of material at each step, higher solvent consumption. | Requires careful optimization of reaction conditions for all steps to be compatible. |
Principles of Green Chemistry in the Synthesis of Fluorinated Sulfonyl Fluorides
The principles of green chemistry are increasingly guiding the development of new synthetic methods for organofluorine compounds to minimize environmental impact. numberanalytics.comnumberanalytics.com This is particularly relevant for fluorinated sulfonyl fluorides, as traditional syntheses often rely on hazardous reagents and generate significant waste. numberanalytics.comdigitellinc.com
Key green chemistry considerations include:
Safer Reagents and Solvents : A major goal is to replace hazardous chemicals. For instance, the synthesis of sulfonyl fluorides has historically used toxic gases like SO₂F₂. eurekalert.orgsciencedaily.com Recent innovations focus on safer, solid SO₂ sources like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) and less hazardous fluorinating agents. organic-chemistry.orgnih.gov A significant breakthrough is the development of processes that use thiols or disulfides with a combination of SHC5® (a chlorinating agent) and potassium fluoride (KF), which is a green synthetic process that yields only non-toxic salts like NaCl and KCl as byproducts. eurekalert.orgsciencedaily.comosaka-u.ac.jp
Use of Catalysis : Catalytic methods are inherently greener as they reduce the amount of reagents needed and minimize waste. numberanalytics.com Both organocatalysis and transition-metal catalysis are being employed to make sulfonyl fluoride synthesis more efficient. sigmaaldrich.comorganic-chemistry.org
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions contribute significantly to atom economy by eliminating intermediate workup and purification steps where material is often lost. organic-chemistry.org
Use of Benign Solvents : Many protocols are being developed to use more environmentally friendly solvents. A notable example is the use of surfactant-based catalytic systems to enable nucleophilic fluorination reactions to occur in water, which is considered an ideal green solvent. digitellinc.com This has been successfully applied to convert sulfonyl chlorides to sulfonyl fluorides. digitellinc.com
Waste as a Resource : An emerging concept is the use of waste materials as feedstocks. Research has demonstrated that per- and polyfluoroalkyl substances (PFAS), known as "forever chemicals," can be mechanochemically defluorinated to produce a reactive fluoride mixture, which can then be used in a single pot to synthesize sulfonyl fluorides, creating a closed-loop fluorine economy. chemrxiv.org
Table 3: Evaluation of Synthetic Methods against Green Chemistry Principles
| Green Principle | Traditional Method (e.g., SO₂Cl₂ then KF) | Greener Alternative |
|---|---|---|
| Prevention/Safer Reagents | Often uses toxic and corrosive chlorinating agents and hazardous fluoride sources like SO₂F₂. eurekalert.orgsciencedaily.com | Use of solid SO₂ surrogates (DABSO) or direct conversion from thiols with non-toxic byproducts. sciencedaily.comorganic-chemistry.org |
| Catalysis | Often stoichiometric. | Employs organo-, photo-, or metal catalysts to improve efficiency and reduce reagent load. sigmaaldrich.comnumberanalytics.com |
| Safer Solvents | Relies on volatile organic compounds (VOCs). | Development of syntheses in water using surfactants. digitellinc.com |
| Atom Economy | Stepwise process with multiple isolations can lead to lower overall yield and efficiency. | One-pot procedures maximize incorporation of starting materials into the final product. nih.gov |
Reactivity Profiles and Mechanistic Investigations of 3,3,3 Trifluoropropane 1 Sulfonyl Fluoride
Nucleophilic Substitution Reactions at the Sulfur(VI) Center
The sulfur(VI) center in alkyl sulfonyl fluorides like 3,3,3-trifluoropropane-1-sulfonyl fluoride (B91410) is a key site for nucleophilic attack. These reactions are fundamental to the derivatization of the sulfonyl fluoride group. The mechanism of nucleophilic substitution at a sulfonyl fluoride can proceed through two primary pathways: a direct substitution (Sɴ2-type) or an elimination-addition sequence. nih.gov
In a direct substitution mechanism, the nucleophile attacks the sulfur atom, leading to the displacement of the fluoride leaving group. nih.govnih.gov Computational studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) suggest this proceeds via an Sɴ2-type mechanism. nih.govacs.org The presence of a complementary base is often crucial, as it enhances the nucleophilicity of the attacking species, thereby lowering the reaction barrier. nih.govacs.org
Alternatively, an elimination-addition pathway can occur, particularly with alkyl sulfonyl fluorides that possess α-protons. nih.gov Strong bases can deprotonate the carbon adjacent to the sulfonyl group, leading to an elimination side reaction. nih.gov However, the primary mode of productive reaction involves the attack of a nucleophile at the sulfur center. nih.gov
Sulfonyl fluorides are known to react with a variety of nucleophiles, including amines and alcohols, to form stable sulfonamides and sulfonates, respectively. thieme-connect.comacs.org For instance, the reaction with primary and secondary amines yields the corresponding N-substituted sulfonamides. nih.gov The reactivity of the sulfonyl fluoride can be "unleashed" under specific conditions, often requiring activation by catalysts such as Lewis bases (e.g., triethylamine (B128534), DBU), N-heterocyclic carbenes (NHCs), or bifluoride salts. nih.govacs.orgrsc.org This latent reactivity ensures that sulfonyl fluorides are stable under many conditions but can be selectively activated for derivatization. nih.govenamine.net
The table below summarizes the types of nucleophilic substitution reactions common for sulfonyl fluorides.
| Nucleophile Type | Product Type | General Reaction Conditions |
| Primary/Secondary Amines | Sulfonamides | Base catalysis (e.g., DBU, Ca(NTf₂)₂/DABCO) thieme-connect.com |
| Alcohols/Phenols | Sulfonates/Aryl Sulfonates | Base catalysis (e.g., Et₃N), NHC catalysis, or via silyl (B83357) ethers nih.govacs.org |
| Azides (e.g., TMSN₃) | Sulfonyl Azides | Synergistic interaction with reagents like BDSF or BTSF nih.gov |
Radical-Mediated Chemical Transformations
The 3,3,3-trifluoropropane-1-sulfonyl fluoride molecule can also engage in chemical transformations via radical intermediates. These reactions typically involve the generation of a fluorosulfonyl radical or a radical centered on the trifluoropropyl chain, enabling a range of functionalization reactions on unsaturated systems.
Radical fluorosulfonylation has emerged as a powerful method for synthesizing sulfonyl fluorides. researchgate.net This process involves the addition of a fluorosulfonyl radical (FSO₂•) to an unsaturated hydrocarbon like an alkene or alkyne. nih.gov The FSO₂• radical can be generated from various precursors under photoredox conditions. nih.govrsc.org For instance, sulfuryl chlorofluoride (FSO₂Cl) can be reduced by an excited photocatalyst to generate the FSO₂• radical. rsc.org This radical then adds to the double or triple bond of the hydrocarbon. rsc.org
This approach provides a general route to alkenyl sulfonyl fluorides, including structures that are difficult to access through traditional cross-coupling methods. nih.gov The reaction is compatible with a wide range of alkenes, including terminal, internal, di-, and tri-substituted olefins. sigmaaldrich.com
The general mechanism for the photoredox-catalyzed radical fluorosulfonylation of an alkene is depicted below:
Initiation: A photocatalyst, upon irradiation with visible light, reaches an excited state.
Radical Generation: The excited photocatalyst reduces a fluorosulfonyl radical precursor (e.g., FSO₂Cl), generating the FSO₂• radical. rsc.org
Addition: The FSO₂• radical adds to the alkene, forming a carbon-centered radical intermediate. rsc.org
Propagation/Termination: The resulting radical intermediate undergoes further reaction, often involving a radical chain process or termination step, to yield the final product. rsc.org
Building on radical fluorosulfonylation, it is possible to achieve difunctionalization of unsaturated hydrocarbons by adding both a fluorosulfonyl group and either a hydrogen or a halogen atom across the double or triple bond. researchgate.netrsc.org
Hydrofluorosulfonylation of alkenes adds an H atom and an SO₂F group, leading to the synthesis of aliphatic sulfonyl fluorides. researchgate.net This can be achieved using a fluorosulfonyl radical precursor in the presence of a hydrogen atom donor. organic-chemistry.org Visible-light photoredox catalysis is an effective strategy for this transformation, enabling the anti-Markovnikov hydrosulfonylation of unactivated alkenes with high regioselectivity. organic-chemistry.orgresearchgate.net
Halogen-fluorosulfonylation involves the addition of a halogen (like chlorine) and a fluorosulfonyl group. A notable example is the radical chloro-fluorosulfonylation of alkynes using FSO₂Cl under photoredox conditions. rsc.org This reaction produces β-chloro alkenylsulfonyl fluorides (BCASF), which are versatile synthetic hubs. rsc.org The BCASF products can undergo further transformations at the chloride position, such as Suzuki and Sonogashira couplings or nucleophilic substitutions, while the sulfonyl fluoride group remains intact. rsc.org
The table below shows examples of these radical difunctionalization reactions.
| Reaction Type | Substrate | Reagents | Product Type |
| Hydrofluorosulfonylation | Alkene | FSO₂• precursor, H-atom donor, Photocatalyst | Aliphatic Sulfonyl Fluoride researchgate.net |
| Chloro-fluorosulfonylation | Alkyne | FSO₂Cl, Photocatalyst | β-chloro Alkenylsulfonyl Fluoride rsc.org |
The trifluoropropyl group can participate in oxidative transformations. One such example is the oxidative 3,3,3-trifluoropropylation of arylaldehydes. nih.gov In this reaction, a silyl-activated 3,3,3-trifluoropropene (B1201522) derivative reacts with an arylaldehyde in the presence of fluoride anions (e.g., from CsF). nih.gov
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry and its Derivatization Capacity
Sulfur(VI) Fluoride Exchange (SuFEx) is a cornerstone of modern click chemistry, and alkyl sulfonyl fluorides like this compound are key players in this field.
SuFEx was introduced by K. Barry Sharpless and coworkers and is recognized as a next-generation click reaction. jk-sci.comsigmaaldrich.com It relies on the unique reactivity of the S(VI)-F bond, which is exceptionally stable under many conditions but can be selectively activated to react with nucleophiles. nih.govresearchgate.net This balance of stability and reactivity is a hallmark of click chemistry. sigmaaldrich.com
The key attributes of SuFEx chemistry that align with the principles of click chemistry include:
High Stability: The S(VI)-F bond is resistant to reduction, strong acids, and thermolysis. nih.govsigmaaldrich.com Sulfonyl fluorides have shown inertness even in challenging conditions like refluxing aniline. sigmaaldrich.com
Selective Reactivity: Under specific catalytic conditions (e.g., using bases, bifluoride salts, or silyl activation), the electrophilicity of the sulfur center is enhanced, allowing for rapid and highly selective reactions with nucleophiles like amines and phenols. nih.govnih.gov
High Yields and Purity: SuFEx reactions are known for being simple, often tolerant of water and oxygen, and producing products in high yields with minimal need for purification. sigmaaldrich.com
Broad Scope: The reaction is applicable to a wide range of substrates, making it a powerful tool for connecting diverse molecular modules. jk-sci.com
Orthogonality: The latent reactivity of the sulfonyl fluoride group allows it to remain untouched while other chemical transformations are performed on the molecule, a critical feature for complex synthesis. nih.gov
Alkyl sulfonyl fluorides are valuable SuFEx hubs, although care must be taken with strong bases, which can cause elimination side reactions if α-protons are present. nih.gov The development of catalytic systems, including photoredox, electro-, transition-metal, and organocatalysis, has significantly expanded the scope and accessibility of alkylsulfonyl fluorides for SuFEx applications. sigmaaldrich.com
Catalytic Activation Strategies for SuFEx Ligation (e.g., Base Catalysis, Metal Coordination)
The exceptional stability of the sulfur-fluorine (S-F) bond in sulfonyl fluorides necessitates catalytic activation to facilitate Sulfur(VI) Fluoride Exchange (SuFEx) reactions. digitellinc.com While highly stable, the S-F bond in alkyl sulfonyl fluorides like this compound can be effectively activated for ligation with nucleophiles through several catalytic strategies.
Base Catalysis: A common approach involves the use of organic bases. These can range from tertiary amines, such as triethylamine (Et₃N), to stronger amidine or guanidine (B92328) bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). rsc.orgnih.gov The base facilitates the reaction with nucleophiles like amines and phenols to form sulfonamides and sulfonate esters, respectively. rsc.org More recently, N-heterocyclic carbenes (NHCs) have also been reported as effective catalysts for SuFEx reactions. researchgate.net For the synthesis of sulfonamides, 1-hydroxybenzotriazole (B26582) (HOBt) has been identified as a highly effective nucleophilic catalyst, working in combination with silicon additives that act as fluoride scavengers. chemrxiv.org Another innovative method utilizes N-methylimidazole, which serves multiple roles as a base, precatalyst, and scavenger for the HF byproduct. digitellinc.com
Metal Coordination and Lewis Acid Catalysis: Lewis acids have emerged as powerful catalysts for activating the S-F bond, particularly for reactions with less reactive nucleophiles. Calcium(II) triflimide (Ca(NTf₂)₂) has proven to be a versatile and efficient Lewis acid catalyst. nih.govresearchgate.net It activates a wide array of both sterically and electronically diverse sulfonyl fluorides, including alkylsulfonyl fluorides, for nucleophilic addition with amines to generate sulfonamides in good yields. nih.govtheballlab.com The efficacy of this method is significantly enhanced by the addition of a co-catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO), which allows the reaction to proceed efficiently at room temperature. nih.govnih.gov The proposed mechanism involves the activation of the sulfonyl fluoride by the calcium center, increasing the electrophilicity of the sulfur atom. nih.govnih.gov Other metal Lewis acids have also been shown to catalyze SuFEx reactions. researchgate.net
Below is a table summarizing catalytic systems generally applied to the SuFEx amidation of sulfonyl fluorides, which are applicable to electron-deficient alkyl sulfonyl fluorides like this compound.
| Catalyst System | Nucleophile Type | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Ca(NTf₂)₂ | Primary/Secondary Amines | t-amyl alcohol, 60 °C | Activates a broad range of sulfonyl fluorides. | nih.govresearchgate.net |
| Ca(NTf₂)₂ / DABCO | Primary/Secondary Amines, Anilines | Room Temperature | High efficiency under mild conditions; unified approach for sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides. | nih.gov |
| HOBt / Silicon Additive (e.g., TMDS) | Amines (including hindered) | DMSO, 25 °C | Broad spectrum, low catalyst loading, particularly effective for sterically hindered substrates. | chemrxiv.org |
| N-Methylimidazole | Anilines, Aminopyridines | Solvent-free or in solution | Acts as base, catalyst, and HF scavenger; glass-assisted catalysis observed. | digitellinc.com |
Chemoselective Bond-Forming Reactions
The reactivity of this compound is dominated by the SuFEx process, leading primarily to the formation of carbon-heteroatom bonds. Its participation in carbon-carbon bond construction is less common and typically relies on the stability of the -SO₂F group while other parts of a molecule undergo reaction.
The sulfonyl fluoride group is generally characterized by its high stability under conditions typically used for metal-catalyzed cross-coupling reactions. enamine.net This stability allows for hetaryl bromides and iodides bearing an -SO₂F group to act as versatile substrates in reactions like Suzuki or Stille couplings, where the C-Br or C-I bond reacts selectively, leaving the S-F bond intact. enamine.net
While direct participation of the C-SO₂F moiety of an alkyl sulfonyl fluoride in cross-coupling reactions to form C-C bonds is not a standard transformation, related sulfonyl-containing compounds have been used in olefination reactions. For instance, methanedisulfonyl fluoride can react with aromatic aldehydes in a process that mimics the Horner-Wadsworth-Emmons olefination to produce β-arylethenesulfonyl fluorides, effectively forming a new C=C bond. nih.govnih.gov Similarly, tandem reactions involving Michael addition followed by an intramolecular SuFEx process have been used to create cyclic structures, which inherently involves the formation of new carbon-heteroatom and sometimes carbon-carbon bonds in a single sequence. researchgate.net However, specific examples of this compound being used in cycloaddition or cross-coupling reactions to form C-C bonds are not widely documented.
The primary utility of this compound in synthesis is the construction of carbon-heteroatom bonds via the SuFEx reaction.
C-N Bond Formation: The most prominent reaction is the formation of sulfonamides through the reaction with primary or secondary amines. theballlab.com The resulting product from the reaction of this compound is 3,3,3-Trifluoropropane-1-sulfonamide. sigmaaldrich.com This transformation is robust and tolerates a wide variety of functional groups, making it suitable for late-stage functionalization in drug discovery and agrochemical synthesis. researchgate.net The reaction is typically catalyzed by either a Lewis acid like Ca(NTf₂)₂ or a nucleophilic catalyst such as HOBt, as detailed in section 3.3.2. chemrxiv.orgnih.gov Even simple base-mediated conditions using an excess of the amine or an external base like triethylamine can yield the desired sulfonamide. nih.gov
C-O Bond Formation: In a similar fashion, this compound can react with alcohols or phenols to yield the corresponding sulfonate esters. This reaction is also typically promoted by strong bases like DBU or TBD. rsc.org The reaction can also proceed with silyl ethers in the presence of a base, which provides an alternative route to sulfonate esters under mild conditions. rsc.org
C-S Bond Formation: The formation of C-S bonds from sulfonyl fluorides is less common than C-N or C-O bond formation. While methods exist for C-S bond formation using other sulfur electrophiles, specific, well-established protocols using alkyl sulfonyl fluorides and thiol nucleophiles are not as prevalent in the literature.
C-F Bond Formation: The reactivity of this compound centers on the cleavage of the S-F bond, not the C-F bonds of the trifluoropropyl group. The compound itself is not used as a reagent for forming new carbon-fluorine bonds.
The table below shows representative conditions for the synthesis of sulfonamides from sulfonyl fluorides.
| Sulfonyl Fluoride Type | Amine Type | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Alkyl/Aryl | Primary/Secondary Aliphatic | Ca(NTf₂)₂, t-amyl alcohol, 60 °C, 24h | Good to Excellent | nih.gov |
| Aryl | Aniline | Ca(NTf₂)₂ / DABCO, MeCN, RT, <30 min | 94% | nih.gov |
| Alkyl/Aryl | Primary/Secondary Aliphatic/Aromatic | HOBt (1 mol%), DIPEA, TMDS, DMSO, 25 °C, 24h | 87-99% | chemrxiv.org |
| Perfluoroalkane | Primary Aliphatic | Excess amine, Diethyl ether, Reflux | 48-50% | nih.gov |
Intramolecular Cyclization and Rearrangement Processes
The SuFEx reaction can be employed in an intramolecular fashion to construct heterocyclic systems. For example, substrates containing both a sulfonyl fluoride and a nucleophile (such as an alcohol or amine) can undergo cyclization. Tandem reactions, such as an intermolecular Michael addition followed by an intramolecular SuFEx process, have been developed to afford cyclic sultones. researchgate.net Another example involves the reaction of salicylaldehydes with methanedisulfonyl fluoride, which can lead to the formation of sulfocoumarins through an initial olefination followed by an intramolecular cyclization. nih.gov
While these examples establish the principle of intramolecular reactions involving the sulfonyl fluoride group, specific studies detailing intramolecular cyclization or rearrangement processes starting from derivatives of this compound are not prominently featured in the literature.
Computational and Experimental Mechanistic Elucidation
Understanding the reaction mechanisms of sulfonyl fluorides is crucial for optimizing reaction conditions and expanding their synthetic utility. A combination of computational and experimental techniques is employed for this purpose.
The elucidation of reaction pathways for sulfonyl fluorides often involves the characterization of transient intermediates and byproducts.
NMR Spectroscopy and Mass Spectrometry (LCMS): These are routine methods for probing reaction mechanisms. For instance, ¹H and ¹⁹F NMR, along with LCMS studies, were used to investigate the Ca(NTf₂)₂/DABCO-catalyzed amidation of sulfonyl fluorides. These studies supported a mechanism involving the formation of an activated N-sulfonyl-DABCO salt intermediate prior to the reaction with the amine nucleophile. nih.gov
Isolation and Characterization of Byproducts: Mechanistic insights can be gained by analyzing unexpected products. In one study of a SuFEx reaction catalyzed by N-methylimidazole, a bis[1-methyl-1H-imidazole-3-ium] hexafluorosilicate (B96646) salt was isolated and characterized. This discovery highlighted that the glass surface of the reaction vessel can act as a silicon source, and it underscored the role of the catalyst as an HF scavenger. digitellinc.com
Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for mapping potential energy surfaces and characterizing transition states and intermediates that are too fleeting to be observed experimentally. nih.gov For the sulfonylation of a lysine (B10760008) residue in a protein kinase by a sulfonyl fluoride inhibitor, computational modeling was used to compare different mechanistic pathways, such as direct substitution versus an elimination-addition mechanism involving a trigonal bipyramidal intermediate. nih.gov These simulations revealed the critical role of the protein's active site in stabilizing the transition state through electrostatic interactions. nih.gov
Advanced Computational Chemistry (e.g., Density Functional Theory, Molecular Dynamics) for Reaction Pathways and Intermediates
Advanced computational chemistry has emerged as an indispensable tool for elucidating the intricate details of chemical reactivity, offering insights into reaction pathways and the transient species that govern them. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on analogous compounds and the broader class of sulfonyl halides. These investigations provide a robust framework for understanding how methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can be applied to predict the behavior of this specific sulfonyl fluoride.
A pertinent example is the comprehensive computational analysis of the closely related compound, 3,3,3-trifluoropropane-1-sulfonyl chloride (CF3CH2CH2SO2Cl). conicet.gov.arconicet.gov.ar Such studies utilize DFT, a quantum mechanical method, to model the electronic structure and predict various molecular properties. A common approach involves the B3LYP functional combined with a sophisticated basis set like 6-311G(3df), which provides a good balance of accuracy and computational cost for these types of molecules. conicet.gov.arconicet.gov.ar
Conformational Analysis and Its Impact on Reactivity:
The reactivity of a molecule is intrinsically linked to its three-dimensional structure. Computational methods are first employed to determine the most stable conformations (spatial arrangements of atoms) of the molecule. For 3,3,3-trifluoropropane-1-sulfonyl chloride, DFT calculations have been used to explore the potential energy surface by systematically rotating the bonds along the carbon-sulfur backbone. conicet.gov.ar This analysis reveals the relative energies of different conformers, identifying the most likely shapes the molecule will adopt. The distribution and energy barriers between these conformers are critical, as the geometry of the reactant can significantly influence the approach of other reagents and the subsequent reaction pathway.
Elucidation of Reaction Intermediates and Transition States:
DFT calculations are paramount in mapping the entire energy landscape of a chemical reaction. This involves identifying and characterizing the structures of:
Reactants and Products: The starting materials and final compounds of a reaction.
Intermediates: Stable, yet often short-lived, molecules formed during the conversion of reactants to products.
Transition States: The highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed.
Molecular Dynamics Simulations:
While DFT is excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations provide a view of the system's evolution over time. MD simulations model the movements of atoms and molecules based on classical mechanics. In the context of this compound, MD could be used to study its behavior in a solvent, revealing how solvent molecules arrange around it and influence its conformational preferences and reactivity. This is particularly important for reactions in solution, where solvent effects can dramatically alter reaction rates and pathways.
Insights from Broader Sulfonyl Fluoride Research:
Computational studies on a range of aryl and alkyl sulfonyl fluorides have demonstrated a correlation between their electronic properties and reactivity. acs.org For example, DFT has been used to calculate the Lowest Unoccupied Molecular Orbital (LUMO) energy of various sulfonyl fluorides. A lower LUMO energy generally indicates a more electrophilic sulfur center, suggesting a higher reactivity towards nucleophiles. These studies provide a predictive tool for ranking the reactivity of different sulfonyl fluorides, a principle that would be directly applicable to this compound.
Furthermore, computational analyses, including Hirshfeld surface analysis, have been used to compare the non-covalent interactions of sulfonyl fluorides and sulfonyl chlorides. nih.gov These studies reveal that the fluorine atom in a sulfonyl fluoride does not typically participate in hydrogen bonding, unlike the chlorine in a sulfonyl chloride. nih.gov However, the sulfonyl oxygens in both types of molecules show significant interactions, which play a crucial role in their crystal packing and intermolecular interactions. nih.gov
The table below presents theoretical data for the related compound, 3,3,3-trifluoropropane-1-sulfonyl chloride, calculated using DFT. This illustrates the type of detailed information that computational chemistry provides, which is foundational for mechanistic investigations.
Table 1: Calculated Wavenumbers for the Most Stable Conformer of 3,3,3-Trifluoropropane-1-sulfonyl Chloride
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(CH₂) | 3015 | CH₂ symmetric stretching |
| ν(CH₂) | 2962 | CH₂ asymmetric stretching |
| νas(SO₂) | 1400 | SO₂ asymmetric stretching |
| νs(SO₂) | 1183 | SO₂ symmetric stretching |
| ν(CF₃) | 1288 | CF₃ symmetric stretching |
| ν(C-S) | 755 | C-S stretching |
| ν(S-Cl) | 430 | S-Cl stretching |
This data is for 3,3,3-trifluoropropane-1-sulfonyl chloride and is presented as an example of the output from computational studies on related molecules. conicet.gov.ar
Strategic Applications of 3,3,3 Trifluoropropane 1 Sulfonyl Fluoride in Diverse Research Fields
Advanced Reagents in Organic Synthesis for Directed Fluorine Introduction
While 3,3,3-Trifluoropropane-1-sulfonyl fluoride (B91410) is primarily used to introduce the entire trifluoropropanesulfonyl group, its chemistry is part of the broader field of organofluorine synthesis. The development of reagents for introducing fluorinated motifs is a significant area of organic chemistry. nih.gov Sulfonyl fluorides, as a class, are considered more stable alternatives to the highly reactive sulfonyl chlorides. theballlab.com This enhanced stability, stemming from the stronger sulfur-fluorine bond compared to the sulfur-chlorine bond, allows for more selective and controlled reactions. theballlab.com
The development of synthetic methods to access sulfonyl fluorides from various precursors like sulfonic acids and sulfonamides has made a wider range of these reagents available for research. researchgate.net The reactivity of the sulfonyl fluoride can be "unlocked" under specific conditions, for instance, by using Lewis acid catalysts like calcium triflimide [Ca(NTf₂)²] to activate the S-F bond towards nucleophilic attack. theballlab.com This tunable reactivity is a key feature of modern sulfonyl fluoride chemistry, enabling their use in complex synthetic sequences where other, more reactive functional groups are present.
Building Block for Complex Molecular Architectures
The primary utility of 3,3,3-Trifluoropropane-1-sulfonyl fluoride is as a building block, allowing for the incorporation of the 3,3,3-trifluoropropanesulfonyl moiety into larger, more complex structures. This strategy is employed across multiple disciplines.
The sulfonamide functional group is a well-established pharmacophore present in a significant percentage of the most prescribed drugs, including antibacterial, anti-inflammatory, and diuretic agents. theballlab.comresearchgate.netnih.gov Simultaneously, the inclusion of trifluoromethyl (-CF₃) groups is a widely used strategy in drug design to improve a molecule's pharmacological profile. mdpi.com The -CF₃ group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. nih.govmdpi.com
This compound serves as a precursor to trifluoromethyl-containing sulfonamides. By reacting it with various primary or secondary amines, medicinal chemists can synthesize a library of candidate molecules bearing the trifluoropropanesulfonamide group. This moiety combines the proven utility of the sulfonamide linker with the beneficial properties of the trifluoromethyl group. nih.gov Analogs of existing drugs can be rapidly synthesized to explore structure-activity relationships (SAR) and optimize lead compounds. researchgate.net The stability of the sulfonyl fluoride allows it to be carried through multiple synthetic steps before the final reaction with an amine to form the desired sulfonamide. theballlab.com
| Property | Value/Description | Significance in Medicinal Chemistry |
| Functional Group | Sulfonyl Fluoride (-SO₂F) | A stable yet selectively reactive precursor to sulfonamides. theballlab.com |
| Key Moiety | Trifluoromethyl (-CF₃) | Enhances metabolic stability, lipophilicity, and binding affinity. mdpi.com |
| Resulting Structure | Trifluoropropanesulfonamide | Combines the benefits of the sulfonamide and -CF₃ groups in a single building block. researchgate.netnih.gov |
The principles that make the trifluoropropanesulfonyl group valuable in medicinal chemistry are directly transferable to agrochemical research. The sulfonamide motif is present in a variety of herbicides and pesticides. theballlab.com Fluorine-containing compounds, particularly those with trifluoromethyl groups, represent a substantial portion of all commercial agrochemicals, prized for their potency and stability. mdpi.com
By using this compound as an intermediate, researchers can synthesize novel agrochemical candidates. The introduction of the trifluoropropanesulfonyl group can modulate the biological activity and physical properties of a molecule, potentially leading to new herbicides or pesticides with improved efficacy, better crop selectivity, or a more favorable environmental profile.
The sulfonyl and fluoroalkyl groups are also important in materials science. Sulfonyl groups are incorporated into polymers to enhance thermal stability and modify other physical properties. In the context of battery technology, fluorinated compounds are critical components of electrolytes in lithium-ion batteries. They contribute to higher electrochemical stability and can improve ion transport.
While specific research on polymers derived directly from this compound is not widely documented, it represents a potential monomer for creating specialized fluorinated polymers. The trifluoropropanesulfonyl side chains could impart desirable properties such as high thermal stability, chemical resistance, and specific dielectric properties. It could also be used to modify surfaces, leveraging the unique properties of fluorinated chains.
Late-Stage Functionalization of Bioactive Molecules and Natural Products
Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that involves introducing a functional group into a complex molecule, such as a drug candidate or natural product, in one of the final synthetic steps. rsc.orgresearchgate.net This approach is highly efficient for generating analogs of a lead compound without having to re-synthesize each one from scratch. nih.govresearchgate.net
Sulfonyl fluorides are excellent reagents for LSF due to their selective reactivity. rsc.org this compound can be used to introduce the trifluoropropanesulfonyl group onto a complex molecule containing a nucleophilic site, such as an amine or phenol. This allows chemists to rapidly assess how this specific fluorinated group impacts the biological activity of the parent molecule. nih.gov This strategy accelerates the drug discovery process by quickly expanding the SAR of promising compounds. researchgate.net The development of methods for LSF is a major focus of modern organic chemistry, with significant advances being made in C-H activation and cross-coupling reactions. nih.govnih.gov
Contributions to Methodological Organic Chemistry Development
The study and use of compounds like this compound contribute to the broader development of new synthetic methods. Research into sulfonyl fluorides has led to new protocols for their synthesis and new ways to activate their reactivity. researchgate.net For example, the development of methods to synthesize sulfonyl fluorides from readily available starting materials like sulfonic acids or even aryl bromides has expanded the toolkit available to chemists. researchgate.net
Furthermore, the unique reactivity of the S-F bond has been harnessed in the development of "click chemistry" reactions. Sulfur(VI) Fluoride Exchange (SuFEx) is a click reaction that uses the reliable and specific reaction of a sulfonyl fluoride with a nucleophile. nih.gov While often demonstrated with aryl sulfonyl fluorides, the principles apply to alkyl derivatives as well. The development of catalysts and conditions for these transformations, such as the use of Lewis acids or specific bases, represents a significant contribution to methodological organic chemistry. theballlab.com The predictable reactivity of reagents like this compound under these SuFEx conditions makes them valuable tools for reliably constructing complex molecules. nih.gov
| Reaction Type | Reagent Class | Significance | General Reference |
| Sulfonamide Synthesis | Alkyl Sulfonyl Fluoride | Provides access to important pharmacophores. | theballlab.com |
| SuFEx Click Chemistry | Sulfonyl Fluoride | Enables robust and modular assembly of complex molecules. | nih.gov |
| Late-Stage Functionalization | Sulfonyl Fluoride | Allows for rapid diversification of drug candidates and natural products. | rsc.orgresearchgate.net |
Analytical and Theoretical Characterization of 3,3,3 Trifluoropropane 1 Sulfonyl Fluoride and Its Derivatives
Advanced Spectroscopic Characterization Techniques for Structural Elucidation (e.g., Multinuclear NMR, High-Resolution Mass Spectrometry)
Spectroscopic techniques are fundamental to confirming the identity and purity of 3,3,3-Trifluoropropane-1-sulfonyl fluoride (B91410). Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are particularly powerful tools for its structural elucidation.
Multinuclear NMR Spectroscopy offers unambiguous structural information by probing the chemical environment of NMR-active nuclei within the molecule, primarily ¹H, ¹³C, and ¹⁹F. huji.ac.il The ¹⁹F nucleus is highly sensitive, and its large chemical shift range provides excellent signal dispersion. huji.ac.il
¹⁹F NMR: The spectrum is expected to show two distinct signals. The three equivalent fluorine atoms of the trifluoromethyl (CF₃) group would appear as a triplet due to coupling with the two protons on the adjacent methylene (B1212753) (CH₂) group. Based on analogous compounds containing a 3,3,3-trifluoropropyl moiety, this signal is anticipated to have a chemical shift of approximately -66.5 ppm. rsc.org The single fluorine atom of the sulfonyl fluoride (-SO₂F) group would present a distinct chemical shift, typically in the positive (downfield) region relative to the CFCl₃ standard. colorado.edu This signal would likely appear as a triplet due to coupling with the protons on its adjacent methylene group.
¹H NMR: The proton spectrum would display two multiplets corresponding to the two non-equivalent methylene groups (-CH₂-CH₂-). The protons closer to the electron-withdrawing sulfonyl fluoride group would appear further downfield than those adjacent to the CF₃ group. Each signal would exhibit complex splitting patterns due to coupling with protons on the neighboring carbon and with the fluorine atoms.
¹³C NMR: A ¹³C NMR spectrum would show three signals corresponding to the three carbon atoms in the propane (B168953) chain. The carbon of the CF₃ group would be split into a quartet by the three attached fluorine atoms, while the other two methylene carbons would also show coupling to fluorine.
The table below summarizes the expected NMR spectroscopic data for 3,3,3-Trifluoropropane-1-sulfonyl fluoride based on its structure and data from analogous compounds.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹⁹F | F -S(O₂)R | Positive (Downfield) colorado.edu | Triplet (t) |
| ¹⁹F | CF₃-CH₂R | ~ -66.5 rsc.org | Triplet (t) |
| ¹H | CF₃-CH₂-CH₂ -SO₂F | Downfield | Multiplet (m) |
| ¹H | CF₃-CH₂ -CH₂-SO₂F | Upfield | Multiplet (m) |
| ¹³C | C F₃- | ~127 (q, J ≈ 275 Hz) rsc.org | Quartet (q) |
| ¹³C | CF₃-C H₂- | ~35 (q, J ≈ 28 Hz) rsc.org | Quartet of triplets (qt) or Multiplet (m) |
| ¹³C | -C H₂-SO₂F | Downfield | Triplet of triplets (tt) or Multiplet (m) |
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the molecule, which serves to confirm its elemental composition. rsc.org Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the exact mass of the molecular ion can be measured with high accuracy. rsc.org For this compound (C₃H₄F₄O₂S), the theoretical monoisotopic mass is 180.9844 Da. HRMS analysis would verify this value, distinguishing it from other compounds with the same nominal mass.
X-ray Diffraction Studies of Crystalline Derivatives and Complexes
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While no publicly available crystal structure for this compound itself has been reported, the technique is invaluable for studying its stable, crystalline derivatives or co-crystal complexes.
Should a suitable crystalline derivative be synthesized, single-crystal X-ray diffraction analysis would provide precise measurements of:
Bond Lengths: The exact distances between bonded atoms, such as S-F, S-O, S-C, C-C, and C-F.
Bond Angles: The angles formed by three connected atoms, defining the local geometry around the central sulfur and carbon atoms.
Torsion Angles: The dihedral angles that describe the conformation of the propyl chain and the orientation of the sulfonyl group in the solid state.
Intermolecular Interactions: The analysis would reveal non-covalent interactions like hydrogen bonds or dipole-dipole interactions that dictate how the molecules pack together in the crystal lattice.
This information is crucial for understanding the molecule's steric and electronic properties and for validating the results of computational chemistry studies.
In-Depth Computational Chemistry Studies
Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the properties of this compound at a molecular level, complementing and extending experimental findings.
DFT calculations can elucidate the electronic nature of the molecule. researchgate.net By optimizing the molecular geometry, one can analyze the molecular orbitals, electron density distribution, and electrostatic potential. A Natural Bond Orbital (NBO) analysis would be performed to quantify the nature of the chemical bonds. nih.gov This analysis would likely reveal a highly polarized S-F bond, significant ionic character in the S-O bonds, and strong polarization of the C-F bonds due to the high electronegativity of fluorine. The analysis would also map the distribution of partial charges on each atom, identifying the electrophilic sulfur center, which is a key determinant of its reactivity.
The flexible propanesulfonyl chain of the molecule allows for rotation around the C₁-C₂ and C₂-S single bonds, leading to various possible conformations. Computational methods are ideal for exploring the molecule's conformational energy landscape. cwu.edu
A typical conformational analysis involves systematically rotating the key dihedral angles (e.g., C-C-C-S and C-C-S-F) and calculating the potential energy at each point. This process identifies the lowest-energy (most stable) conformers, such as anti and gauche arrangements, and the energy barriers for interconversion between them. cwu.edu The results of such a study are critical for understanding which shapes the molecule preferentially adopts, which in turn influences its physical properties and biological interactions.
The following table conceptualizes the potential output of a DFT-based conformational analysis.
| Conformer | Key Dihedral Angle (C-C-S-F) | Relative Energy (kJ/mol) | Population at 298 K (%) |
| Anti | ~180° | 0.00 (Global Minimum) | High |
| Gauche | ~60° | > 0 | Lower |
Computational chemistry is a powerful tool for investigating the reaction mechanisms of this compound. For instance, its reaction with a nucleophile, a characteristic reaction for sulfonyl fluorides, can be modeled to provide a detailed, step-by-step understanding of the process.
Using DFT, researchers can map the entire reaction coordinate. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Identifying Transition States (TS): Finding the highest-energy structure along the reaction pathway that connects reactants to products. The structure of the TS provides a snapshot of the bond-making and bond-breaking processes.
Calculating Activation Energies: Determining the energy difference between the reactants and the transition state. This activation barrier (Ea) is directly related to the reaction rate.
Such modeling provides invaluable insights into the compound's reactivity profile, helping to predict its behavior in different chemical environments without the need for extensive experimentation.
Future Perspectives and Unexplored Research Avenues for 3,3,3 Trifluoropropane 1 Sulfonyl Fluoride
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis and functionalization of sulfonyl fluorides have been significantly advanced through catalysis. For 3,3,3-trifluoropropane-1-sulfonyl fluoride (B91410), future research could focus on developing novel catalytic systems to enhance its reactivity and selectivity in coupling reactions. While general methods for the synthesis of aliphatic sulfonyl fluorides exist, such as the photoredox-catalyzed preparation from alkyl bromides or alcohols, specific, high-yielding catalytic systems for the 3,3,3-trifluoropropane variant are yet to be explored. organic-chemistry.orgorganic-chemistry.org
Palladium-catalyzed reactions have been instrumental in the synthesis of aryl sulfonyl fluorides. organic-chemistry.org A potential research avenue would be to adapt and optimize these palladium-catalyzed systems for the cross-coupling of 3,3,3-trifluoropropane-1-sulfonyl fluoride with various partners. Furthermore, the use of more sustainable and earth-abundant metal catalysts, such as those based on bismuth or copper, presents an attractive and underexplored area for the synthesis and derivatization of this specific compound. nih.gov
| Catalyst Type | Potential Application for this compound | Potential Advantages |
| Palladium-based | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Well-established reactivity, high efficiency. |
| Bismuth-based | Redox-neutral synthesis from precursors | Lower toxicity, potential for unique reactivity. nih.gov |
| Copper-based | Fluorosulfonylation of precursors | Cost-effective, good functional group tolerance. |
| Photoredox | Synthesis from readily available starting materials | Mild reaction conditions, high functional group tolerance. organic-chemistry.orgorganic-chemistry.org |
This table presents potential catalytic systems for this compound based on established methods for other sulfonyl fluorides. Specific data for the target compound is not yet available.
Exploration of Unconventional Reactivity Modes Beyond Established Paradigms
The sulfonyl fluoride group is typically known for its reactivity towards nucleophiles at the sulfur center, as seen in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. However, recent studies have revealed unconventional reactivity modes for certain sulfonyl fluorides. springernature.com For instance, 3-aryloxetane sulfonyl fluorides have been shown to undergo a defluorosulfonylative reaction to generate carbocations, which can then be trapped by nucleophiles. springernature.com
A key area of future research for this compound would be to investigate if it can undergo similar unconventional transformations. The strong electron-withdrawing nature of the trifluoromethyl group could influence the stability of potential intermediates and open up new reaction pathways. For example, radical-based reactions involving the sulfonyl fluoride group could lead to novel carbon-carbon or carbon-heteroatom bond formations. researchgate.net
Potential Unconventional Reactivity to Explore:
Defluorosulfonylative Reactions: Could the trifluoromethyl group promote the formation of a propyl cation upon loss of SO₂ and fluoride?
Radical-Mediated Transformations: Can the S-C bond be homolytically cleaved to generate a trifluoropropyl radical for downstream functionalization?
Cyclization Reactions: Can the compound be used as a precursor for the synthesis of novel fluorinated heterocyclic compounds?
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving highly reactive or hazardous reagents. acs.orgnih.gov The synthesis of fluorinated compounds, which can involve challenging reagents, is particularly well-suited for flow chemistry applications. While specific applications of flow chemistry for this compound have not been reported, this represents a significant area for future development.
An automated flow synthesis platform could be developed for the continuous and safe production of this compound. arctomsci.com Furthermore, the integration of in-line purification and analysis would enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for various applications. This approach would be particularly valuable for exploring its potential in medicinal chemistry and materials science.
| Flow Chemistry Application | Potential Benefit for this compound |
| Continuous Synthesis | Improved safety, scalability, and reproducibility. |
| High-Throughput Screening | Rapid optimization of reaction conditions for its synthesis and derivatization. |
| In-line Purification | Streamlined workflow and reduced manual handling of intermediates. |
This table illustrates the potential benefits of applying flow chemistry to the synthesis and reactions of this compound, based on general principles of flow chemistry.
Expansion into Emerging Areas of Chemical Biology and Sustainable Chemistry
The unique properties of the sulfonyl fluoride group have made it a valuable tool in chemical biology, where it is used as a "warhead" to covalently modify proteins. dntb.gov.ua The trifluoromethyl group is also a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. The combination of these two functional groups in this compound makes it a prime candidate for the development of novel chemical probes and therapeutic agents. nih.gov
Future research could focus on designing and synthesizing derivatives of this compound as probes to study specific biological targets. nih.govacs.org The trifluoromethyl group could serve as a reporter for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions. acs.org
In the realm of sustainable chemistry, the development of green synthetic routes to this compound is a crucial future direction. dntb.gov.uaoup.com This includes the use of non-toxic reagents, renewable feedstocks, and energy-efficient processes. Research into the synthesis of this compound from biomass-derived starting materials or through catalytic methods that minimize waste would be highly valuable. nih.gov
Q & A
Basic Questions
Q. What are the recommended laboratory-scale synthesis routes for 3,3,3-Trifluoropropane-1-sulfonyl fluoride?
- Methodological Answer : The compound can be synthesized via fluorination of its sulfonyl chloride precursor (3,3,3-Trifluoropropane-1-sulfonyl chloride, CAS 845866-80-0) using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like acetonitrile or dimethylformamide. Optimal conditions include refluxing at 80–100°C for 6–12 hours under anhydrous conditions .
- Key Considerations :
- Purity of the fluoride source (e.g., anhydrous KF) is critical to avoid hydrolysis.
- Reaction progress can be monitored via ¹⁹F NMR to track the disappearance of the sulfonyl chloride signal (~140 ppm) and emergence of the sulfonyl fluoride signal (~60 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Provides precise identification of the sulfonyl fluoride group (δ ~60–65 ppm) and confirms absence of residual chloride .
- IR Spectroscopy : Strong S=O stretching vibrations near 1370 cm⁻¹ and S-F stretches at 750–800 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 178.98) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the sulfonyl fluoride moiety in nucleophilic substitutions?
- Mechanistic Insights : The -CF₃ group enhances the electrophilicity of the sulfur center, accelerating reactions with nucleophiles (e.g., amines, alcohols). This is attributed to the -I effect, which polarizes the S-F bond. Comparative studies with non-fluorinated analogs (e.g., propane-1-sulfonyl fluoride) show a 3–5x rate increase in sulfonylation reactions .
- Experimental Design : Kinetic studies using UV-Vis or ¹⁹F NMR to monitor reaction rates with varying nucleophiles (e.g., aniline vs. phenol) under controlled pH and temperature .
Q. What strategies mitigate decomposition of this compound under aqueous or protic conditions?
- Stability Optimization :
- Storage in anhydrous solvents (e.g., dichloromethane) with molecular sieves.
- Avoidance of protic solvents (e.g., water, alcohols) during synthesis. Decomposition pathways involve hydrolysis to sulfonic acid derivatives, detectable via ¹⁹F NMR .
- Table: Stability in Common Solvents
| Solvent | Decomposition Rate (48 hrs, 25°C) |
|---|---|
| Anhydrous DCM | <5% |
| Acetonitrile | 10–15% |
| Methanol | >90% |
Q. How can researchers resolve discrepancies in reported fluorination yields (e.g., 60–90%) for sulfonyl chloride-to-fluoride conversion?
- Data Contradiction Analysis :
- Variable 1 : Fluoride source purity (anhydrous KF vs. hydrated salts). Hydrated KF reduces yields due to competing hydrolysis .
- Variable 2 : Solvent choice. Acetonitrile outperforms DMF in suppressing side reactions .
- Resolution : Design a controlled study comparing KF (dried at 150°C) in acetonitrile vs. DMF, with ¹⁹F NMR quantification.
Application-Oriented Questions
Q. What role does this compound play in SuFEx (Sulfur Fluoride Exchange) click chemistry?
- Advanced Application : The compound serves as a bifunctional electrophile in SuFEx reactions, enabling rapid covalent bonding with amines or phenols. Its trifluoromethyl group enhances stability and reactivity in multi-step syntheses (e.g., polymer crosslinking or bioconjugation) .
- Case Study : Reaction with benzylamine in THF at 0°C achieves >95% conversion to the sulfonamide product within 30 minutes .
Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?
- Methodological Approach :
- Density Functional Theory (DFT) calculations to model transition states in nucleophilic attacks.
- Electrostatic potential maps show heightened positive charge on the sulfur atom, directing nucleophiles to the sulfonyl group .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
